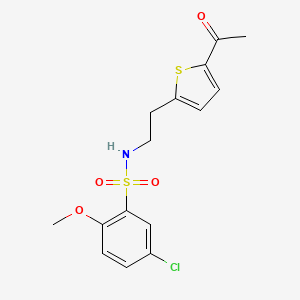

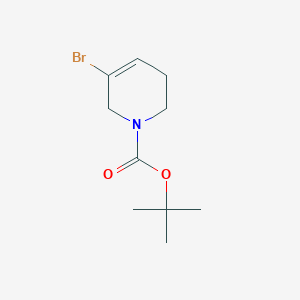

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy were commonly used for structural characterization . Single crystal X-ray diffraction techniques were also employed to determine the structures of certain derivatives . Additionally, solid-state NMR spectroscopy helped distinguish tautomers in the crystal structure of a specific sulfonamide compound .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is highlighted in several studies. For example, N-chloro-N-methoxybenzenesulfonamide was used as a chlorinating reagent to obtain chlorinated products from various substrates . The formation of an irreversible enzyme inhibitor complex was observed in one of the synthesized sulfonamide derivatives, indicating a potential for chemical interaction with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives were investigated through various analytical methods. Density and refractive index measurements were used to study the molar refractivity and polarizability of an antiemetic drug, which showed stronger polarizability effects with an increase in drug concentration . The empirical solvatochromic parameter ETN was used to study binary mixtures of N-methylbenzenesulfonamide with different solvents, revealing positive deviations from ideal behavior and suggesting intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

A significant area of research involves the synthesis and evaluation of compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide for their enzyme inhibitory activities. These studies focus on understanding how such compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of diseases such as Alzheimer's. For instance, compounds have been synthesized and evaluated for their inhibitory effects against AChE and BChE, with assessments including molecular docking to determine potential interactions at the molecular level (Mphahlele, Gildenhuys, & Zamisa, 2021).

Synthesis and Characterization

Research in this domain also includes the development of new synthesis methodologies for creating compounds with enhanced or specific properties. Techniques such as microwave-assisted synthesis have been explored to control reaction conditions, optimize yields, and reduce reaction times. These methodologies facilitate the creation of a variety of compounds, which are then tested for activities such as enzyme inhibition, offering insights into their potential therapeutic applications (Virk et al., 2018).

Therapeutic Potential

Another aspect of research focuses on the therapeutic potential of these compounds, including anti-HIV and antifungal activities. Novel chiral and achiral derivatives have been prepared and screened for their in vitro activities against these pathogens, contributing to the search for new therapeutic agents (Zareef et al., 2007).

Comparative Studies and Drug Development

Further studies include comparative analyses of different compounds' pharmacokinetic and pharmacodynamic profiles, aiming at identifying candidates with potential for development into therapeutic drugs. This research involves assessing the ability of compounds to cross biological barriers like the blood–brain barrier, their absorption, distribution, metabolism, and excretion (ADME) properties, and their enzyme inhibition capabilities in a comparative context (Riaz, 2020).

Zukünftige Richtungen

Thiophene and its derivatives, including “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide”, show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Wirkmechanismus

Target of Action

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been found to affect various biological pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives have been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCNWIGCUKHNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)